molecular formula C11H11N3O B3362162 1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- CAS No. 95880-36-7

1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)-

Cat. No.: B3362162
CAS No.: 95880-36-7
M. Wt: 201.22 g/mol
InChI Key: QRLISQGOURQULB-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- is a chemical compound belonging to the benzimidazole family, which consists of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate, in an alkaline alcoholic solution. Another method includes the reaction with aromatic or aliphatic aldehydes in the presence of cyanogen bromide in an acetonitrile solution.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The choice of reagents, solvents, and reaction parameters is carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzimidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- has a wide range of applications in scientific research. It is used in the development of pharmaceuticals, particularly as a building block for the synthesis of various drugs. Its derivatives have shown potential in treating bacterial infections, cancer, and other diseases. Additionally, the compound is used in the design of materials with specific properties, such as conductivity and fluorescence, making it valuable in materials science and nanotechnology.

Mechanism of Action

1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- is compared with other similar compounds, such as benzimidazole, imidazole, and other benzimidazole derivatives. The presence of the hydroxyethyl group and the acetonitrile moiety contribute to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • Benzimidazole

  • Imidazole

  • 2-(Cyanomethyl)benzimidazole

  • Other benzimidazole derivatives

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Properties

IUPAC Name

2-[1-(2-hydroxyethyl)benzimidazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-6-5-11-13-9-3-1-2-4-10(9)14(11)7-8-15/h1-4,15H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLISQGOURQULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537802
Record name [1-(2-Hydroxyethyl)-1H-benzimidazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95880-36-7
Record name [1-(2-Hydroxyethyl)-1H-benzimidazol-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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